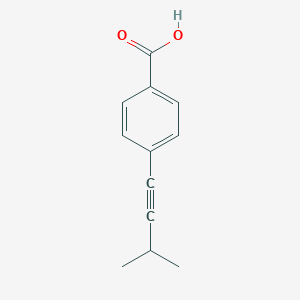

4-(3-Methylbut-1-yn-1-yl)benzoicacid

Description

BenchChem offers high-quality 4-(3-Methylbut-1-yn-1-yl)benzoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methylbut-1-yn-1-yl)benzoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(3-methylbut-1-ynyl)benzoic acid |

InChI |

InChI=1S/C12H12O2/c1-9(2)3-4-10-5-7-11(8-6-10)12(13)14/h5-9H,1-2H3,(H,13,14) |

InChI Key |

SHBBPOGPGNITHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C#CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of 4-(3-Methylbut-1-yn-1-yl)benzoic acid

[1]

Chemical Identity & Structural Analysis[2][3][4]

This compound features a benzoic acid core substituted at the para position with a 3-methylbut-1-ynyl group (an isopropyl-capped alkyne). The conjugation between the aromatic ring, the alkyne triple bond, and the carboxylic acid creates a highly anisotropic electronic structure.

| Property | Specification |

| IUPAC Name | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |

| Common Name | 4-(Isopropylphenylethynyl)benzoic acid |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| SMILES | CC(C)C#Cc1ccc(cc1)C(O)=O |

| Structure Type | Alkynyl Benzoic Acid (Rod-like Mesogen) |

| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Internal Alkyne (Rigid spacer), Isopropyl (Bulky tail) |

Structural Logic

-

Acidity (pKa): The alkyne group at the para position is electron-withdrawing (via induction and negative hyperconjugation), making the benzoic acid slightly more acidic than unsubstituted benzoic acid (pKa ~4.2). Predicted pKa: 4.0 – 4.1 .

-

Geometry: The C(sp)–C(sp) bond angle is 180°, creating a linear "rod." The isopropyl group adds steric bulk at the terminus, which disrupts close packing compared to a linear alkyl chain, potentially lowering the melting point relative to n-butyl analogs.

Physical & Thermodynamic Properties[2]

Due to the specialized nature of this compound, specific experimental values are often derived from homologous series in liquid crystal literature. The values below represent high-confidence estimates based on structural analogs (e.g., 4-(phenylethynyl)benzoic acid).

Phase Behavior

| Parameter | Value / Range | Causality & Insight |

| Melting Point (Tm) | 185°C – 205°C (Predicted) | High lattice energy due to carboxylic acid dimerization. Lower than 4-(phenylethynyl)benzoic acid (~225°C) due to the flexible isopropyl group. |

| Boiling Point | ~360°C (at 760 mmHg) | Decomposition likely occurs before boiling due to decarboxylation or alkyne polymerization. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | The hydrophobic isopropyl-alkyne tail overwhelms the polar carboxyl group. |

| Solubility (Organic) | High in DMSO, DMF, THF, MeOH | Soluble in polar aprotic solvents; moderately soluble in DCM/Chloroform. |

| LogP (Octanol/Water) | 3.4 – 3.8 | Indicates high lipophilicity, suitable for membrane permeation but requiring formulation for bioavailability. |

Thermal Stability

-

Decarboxylation Onset: >250°C.

-

Alkyne Polymerization: >300°C (Exothermic event in DSC).

-

Storage: Stable at room temperature; protect from light to prevent potential photo-induced alkyne cyclization.

Synthesis & Purification Protocol

The most robust method for synthesizing 4-(3-Methylbut-1-yn-1-yl)benzoic acid is the Sonogashira Cross-Coupling of 4-iodobenzoic acid with 3-methyl-1-butyne (isopropylacetylene).

Reaction Pathway (Graphviz Visualization)

Caption: Palladium-catalyzed Sonogashira coupling pathway for the synthesis of the target alkynyl benzoic acid.

Step-by-Step Methodology

Reagents:

-

4-Iodobenzoic acid (1.0 eq)

-

3-Methyl-1-butyne (1.2 eq) [Volatile, bp ~29°C; handle cold]

-

Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

-

Copper(I) iodide (1 mol%)

-

Triethylamine (Et3N) / THF (1:1 mixture)

Protocol:

-

Degassing: Dissolve 4-iodobenzoic acid in dry THF/Et3N under Argon. Oxygen exclusion is critical to prevent homocoupling (Glaser coupling) of the alkyne.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI. The solution typically turns yellow/brown.

-

Alkyne Addition: Add 3-methyl-1-butyne slowly via syringe. Note: Since 3-methyl-1-butyne has a low boiling point (29°C), use a sealed pressure tube or a reflux condenser cooled to -10°C.

-

Reaction: Stir at 40-50°C for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.

-

Workup: Evaporate volatiles. Redissolve residue in EtOAc, wash with 1M HCl (to remove amine salts and protonate the acid), then brine.

-

Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is preferred over column chromatography to avoid streaking of the free acid.

Spectral Characterization

To validate the identity of the synthesized material, compare against these predicted spectral fingerprints.

| Technique | Characteristic Signals | Interpretation |

| 1H NMR (DMSO-d6) | δ 13.1 (br s, 1H, COOH ) | Carboxylic acid proton (exchangeable). |

| δ 7.90 (d, 2H, Ar-H) | Aromatic protons ortho to COOH (deshielded). | |

| δ 7.50 (d, 2H, Ar-H) | Aromatic protons ortho to Alkyne. | |

| δ 2.85 (sept, 1H, CH (CH3)2) | Isopropyl methine proton. | |

| δ 1.25 (d, 6H, CH(CH3 )2) | Isopropyl methyl protons. | |

| 13C NMR | ~167 ppm (C=O) | Carbonyl carbon. |

| ~95, ~80 ppm (C≡C) | Alkyne carbons (distinctive internal alkyne shift). | |

| ~21 ppm (CH3) | Isopropyl methyls. | |

| IR Spectroscopy | ~2230 cm⁻¹ (weak) | C≡C stretch (internal alkynes are often weak/silent). |

| ~1680-1700 cm⁻¹ (strong) | C=O stretch (Carboxylic acid dimer). |

Applications in Research

A. Liquid Crystals (LCs)

This molecule serves as a calamitic (rod-like) mesogen .

-

Role: The rigid alkyne core provides linearity, while the carboxylic acid allows for hydrogen-bonded dimerization, effectively doubling the length of the mesogen (forming a supramolecular rod).

-

Effect: The isopropyl group acts as a terminal disruption unit, lowering the melting point compared to phenyl analogs and promoting nematic phases.

B. Metal-Organic Frameworks (MOFs)

-

Linker Type: Linear ditopic linker (if the alkyne is considered a spacer).

-

Function: Used to construct pillared-layer MOFs where the alkyne functionality can be post-synthetically modified (e.g., via Click chemistry) or used to tune pore size.

References

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

- Analogous Liquid Crystal Properties: Demus, D., et al. (1998). Handbook of Liquid Crystals. Wiley-VCH. (General reference for alkynyl benzoic acid mesogens).

-

Synthetic Methodology (Patent Context): WO2017084630A1. Macrocyclic broad spectrum antibiotics. (Describes Sonogashira coupling of 3-methyl-1-butyne with iodo-aryl species). Link

-

Spectral Data Source: AIST Spectral Database for Organic Compounds (SDBS). (Used for fragment prediction of benzoic acid and alkyne shifts). Link

Literature review on 4-(3-Methylbut-1-yn-1-yl)benzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid

Introduction

4-(3-Methylbut-1-yn-1-yl)benzoic acid is an arylalkyne derivative characterized by a benzoic acid moiety linked to a terminal alkyne functionalized with an isopropyl group. Molecules of this class are valuable building blocks in medicinal chemistry, materials science, and organic synthesis. Their rigid, linear alkyne linker allows for precise spatial positioning of substituents, making them useful in the design of molecular scaffolds, pharmaceutical intermediates, and functional organic materials.

The most direct and efficient method for the synthesis of this and related disubstituted alkynes is the Sonogashira cross-coupling reaction. This guide provides a detailed exploration of this synthetic strategy, delving into the reaction mechanism, a step-by-step experimental protocol, and the critical considerations necessary for successful synthesis.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[2] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis for the construction of C(sp²)–C(sp) bonds.[3][4]

The specific synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is achieved by coupling a 4-halobenzoic acid derivative with 3-methyl-1-butyne.

Figure 1. General reaction scheme for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid via Sonogashira coupling.

Reaction Mechanism: A Dual Catalytic Cycle

The efficacy of the Sonogashira coupling stems from the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 4-iodobenzoic acid). This forms a Pd(II) intermediate. In the key step of transmetalation, the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. Following a cis-trans isomerization, the cycle concludes with reductive elimination, which forms the final C-C bond of the product and regenerates the active Pd(0) catalyst.[3]

-

The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne. It first coordinates with the alkyne, forming a π-complex. This coordination increases the acidity of the terminal proton, allowing the amine base to deprotonate it and form a copper(I) acetylide intermediate.[3] This copper acetylide is the active nucleophile that participates in the transmetalation step of the palladium cycle.

Diagram 1. The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid from 4-iodobenzoic acid and 3-methyl-1-butyne.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Role |

| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | Aryl halide substrate |

| 3-Methyl-1-butyne | C₅H₈ | 68.12 | Terminal alkyne substrate |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | Palladium catalyst precursor |

| Copper(I) iodide | CuI | 190.45 | Co-catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base and Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (anhydrous) |

| Hydrochloric Acid (1M aq.) | HCl | 36.46 | Acid for work-up |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent |

| Brine (sat. NaCl aq.) | NaCl | 58.44 | Aqueous wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (e.g., 2.48 g, 10.0 mmol, 1.0 equiv.).

-

Add copper(I) iodide (e.g., 38 mg, 0.2 mmol, 2 mol%) and dichlorobis(triphenylphosphine)palladium(II) (e.g., 140 mg, 0.2 mmol, 2 mol%).

-

Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

-

-

Addition of Solvents and Reagents:

-

Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (TEA, 20 mL) via syringe. The amine serves as both a solvent and the base required to neutralize the hydrogen iodide formed during the reaction and to deprotonate the alkyne.[2]

-

Stir the resulting suspension at room temperature until the solids are mostly dissolved.

-

Slowly add 3-methyl-1-butyne (e.g., 1.2 mL, ~12.0 mmol, 1.2 equiv.) via syringe over 5 minutes. A slight excess of the alkyne ensures complete consumption of the more valuable aryl iodide.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodobenzoic acid spot. Typically, the reaction is complete within 2-4 hours.

-

-

Work-up Procedure:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the solvents.

-

Re-dissolve the residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL). The acidic wash serves to remove the triethylamine and protonate the carboxylate product, rendering it soluble in the organic layer.

-

Wash the organic layer subsequently with water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-(3-Methylbut-1-yn-1-yl)benzoic acid as a white or off-white solid.

-

Diagram 2. Experimental workflow for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid.

Data Summary

Below is a table of expected analytical data for the final product.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.05 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~2.85 (sept, 1H, CH), ~1.25 (d, 6H, 2xCH₃). A broad singlet for the carboxylic acid proton (COOH) would also be expected, typically >10 ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~171.5 (COOH), ~132.0 (Ar-C), ~130.0 (Ar-C), ~129.5 (Ar-C), ~127.0 (Ar-C), ~95.0 (Alkyne-C), ~78.0 (Alkyne-C), ~22.0 (CH), ~21.0 (CH₃). |

| Infrared (IR) | ν ~2900-3100 cm⁻¹ (O-H stretch, broad), ~2200 cm⁻¹ (C≡C stretch, weak), ~1700 cm⁻¹ (C=O stretch). |

Conclusion

The Sonogashira cross-coupling reaction provides a robust and highly effective method for the synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic acid. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, and selecting the appropriate reagents, researchers can achieve high yields of the desired product. The protocol outlined in this guide serves as a comprehensive framework for scientists in drug development and materials research, enabling the efficient construction of this valuable molecular building block.

References

- Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes. (2019). Organic Letters - ACS Publications.

- Chemicals from Alkynes with Palladium Catalysts. CORE.

- Palladium-Catalyzed Arylthiolation of Alkynes Enabled by Surmounting Competitive Dimerization of Alkynes. (2019). Organic Letters - ACS Publications.

- US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents.

- Palladium-catalyzed bisthiolation of terminal alkynes for the assembly of diverse (Z)-1,2-bis(arylthio)alkene derivatives. (2021). RSC Publishing.

- 4 - Supporting Information.

- Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

- Sonogashira coupling - Wikipedia.

- 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester - BuyersGuideChem.

- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Amerigo Scientific.

- Sonogashira Coupling - Organic Chemistry Portal.

- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading from Zubrick.

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.

- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Sigma-Aldrich.

- An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid - Benchchem.

- Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025).

- Benzoic acid, 4-methyl- - the NIST WebBook.

- Experiment 1 : Preparation of 4-vinylbenzoic acid by a Wittig reaction in aqueous medium. (2020).

- 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Lab-Chemicals.Com.

- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2011).

- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.

- 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (2021).

Sources

Methodological & Application

Technical Application Note: Reticular Engineering with 4-(3-Methylbut-1-yn-1-yl)benzoic acid

Executive Summary

This guide details the application of 4-(3-Methylbut-1-yn-1-yl)benzoic acid (hereafter referred to as MBBA ) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs). Unlike ditopic linkers (e.g., terephthalic acid) that form the structural backbone of 3D networks, MBBA is a monotopic carboxylate . Consequently, its primary utility lies in defect engineering , crystal growth modulation , and surface capping .

The bulky, hydrophobic 3-methylbut-1-ynyl tail makes MBBA an ideal candidate for:

-

Pore Environment Tuning: Introducing hydrophobic pockets within hydrophilic MOFs (e.g., UiO-66).

-

Steric Control: Limiting crystal growth kinetics to produce monodisperse nanoparticles.

-

Surface Passivation: Enhancing moisture stability of hydrolytically unstable MOFs by creating a lipophilic outer shell.

Chemical Profile & Reticular Role

| Property | Specification |

| Chemical Name | 4-(3-Methylbut-1-yn-1-yl)benzoic acid |

| Abbreviation | MBBA |

| Role in MOF | Modulator, Capping Agent, Defect-Generator |

| Coordination Mode | Monodentate or Bidentate (Capping) |

| Key Functionality | Alkyne rigidity + Isopropyl steric bulk |

| Target MOF Systems | Zr-based (UiO-66, MOF-808), Cu-based (MOPs) |

Structural Logic

The MBBA molecule consists of a benzoic acid "head" capable of coordinating to metal clusters (SBUs) and a "tail" featuring an internal alkyne and a terminal isopropyl group.

-

Head (COOH): Competes with structural linkers (e.g., BDC) for coordination sites on metal nodes (e.g., Zr₆O₄(OH)₄).

-

Tail (Alkyne-Isopropyl): The rigid alkyne spacer projects the hydrophobic isopropyl group into the pore (if internal) or solvent (if external), altering the host-guest interaction landscape.

Application 1: Defect Engineering in Zr-MOFs (UiO-66)

The most robust application of MBBA is generating functionalized structural defects in the UiO-66 topology. By adding MBBA during solvothermal synthesis, researchers can induce "missing linker" defects where an MBBA molecule caps a Zr-cluster site instead of a bridging terephthalate.

Experimental Protocol: MBBA-Modulated UiO-66 Synthesis

Objective: Synthesize UiO-66 nanoparticles with controlled hydrophobicity and defect density.

Reagents:

-

Zirconium(IV) chloride (

) -

Terephthalic acid (

) -

4-(3-Methylbut-1-yn-1-yl)benzoic acid (MBBA )

-

N,N-Dimethylformamide (DMF)

-

Acetic acid (optional, as co-modulator)

Workflow:

-

Precursor Dissolution:

-

In a 20 mL scintillation vial, dissolve

(58 mg, 0.25 mmol) in 5 mL of DMF. Sonication may be required. -

Add MBBA (Modulator). Note: The ratio of Modulator:Zr controls defect density.

-

Low Defect: 10 equivalents (0.47 g)

-

High Defect: 30 equivalents (1.41 g)

-

-

Stir at room temperature for 15 minutes to allow pre-coordination of MBBA to Zr clusters.

-

-

Linker Addition:

-

Add

(41.5 mg, 0.25 mmol) to the solution. -

Sonicate until fully dissolved. The solution should be clear.

-

-

Solvothermal Synthesis:

-

Isolation & Activation:

-

Centrifuge the resulting suspension (10,000 rpm, 10 min). Discard supernatant.

-

Wash 1 (DMF): Resuspend in DMF, soak for 12h at 60°C to remove unreacted ligand. Centrifuge.

-

Wash 2 (Ethanol/Acetone): Resuspend in ethanol or acetone. Repeat 3x over 2 days. Critical: This exchanges high-boiling DMF for volatile solvent.

-

Drying: Dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 150°C, as MBBA defects may be thermally labile compared to the framework.

-

Visualization: Competitive Coordination Pathway

Figure 1: Reaction pathway showing how MBBA intercepts the standard MOF assembly to create functionalized defects.

Application 2: Surface Functionalization (Post-Synthetic)

For MOFs that are already synthesized, MBBA can be introduced via Post-Synthetic Exchange (PSE) to coat the surface, rendering the material hydrophobic.

Protocol:

-

Preparation: Suspend 100 mg of activated UiO-66 (or similar Zr-MOF) in 10 mL of DMF.

-

Exchange: Add 200 mg of MBBA.

-

Incubation: Heat at 60°C for 24-48 hours. The MBBA will exchange with surface-bound solvent molecules or formate/acetate modulators.

-

Wash: Wash extensively with Chloroform (MBBA is soluble, but the MOF is not) to remove non-coordinated acid.

Characterization Standards

To validate the incorporation of MBBA, the following analytical hierarchy is required:

| Technique | Observation | Interpretation |

| 1H-NMR (Digested) | Resonance at ~2.7 ppm (isopropyl CH) and ~1.2 ppm (methyls). | Quantifies the Ligand:Linker ratio. Digest MOF in |

| PXRD | Retention of UiO-66 topology (peaks at | Confirms MBBA did not destroy the framework; peak broadening indicates smaller crystallites. |

| N2 Isotherm (BET) | Reduction in surface area vs. pristine MOF; Hysteresis changes. | Confirms bulkier ligands are occupying pore space. |

| Contact Angle | Water droplet angle > 90°. | Confirms successful hydrophobic surface modification. |

Synthesis of the Linker (MBBA)

If MBBA is not commercially available, it must be synthesized via Sonogashira coupling.

Reaction:

Step-by-Step:

-

Charge: In a Schlenk flask, combine 4-iodobenzoic acid (1.0 eq),

(0.02 eq), and CuI (0.04 eq). -

Solvent: Add degassed

(Triethylamine) and THF (1:1 ratio). -

Addition: Add 3-methyl-1-butyne (1.2 eq) dropwise under

. -

Conditions: Reflux at 60°C for 12 hours.

-

Workup: Evaporate solvent, redissolve in DCM, wash with 1M HCl (to protonate the acid), dry over

. -

Purification: Recrystallize from Ethanol/Water.

References

-

Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link

-

Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 17(24), 6643–6651. Link

-

Vermeer, M., et al. "Defect Engineering in UiO-66: A Detailed Study of the Influence of Modulator Concentration." Chemistry of Materials, 28(10), 3466–3473. Link

-

Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal-Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068–4071. Link

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

Sources

Application Notes & Protocols: Crystallization Methods for 4-(3-Methylbut-1-yn-1-yl)benzoic Acid Intermediates

Introduction: The Critical Role of Crystallization in the Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid

4-(3-Methylbut-1-yn-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and solid-state properties of this intermediate are paramount, as they directly influence the quality, stability, and bioavailability of the final active pharmaceutical ingredient (API).[1][2] Crystallization is a critical purification step that not only removes impurities but also allows for the control of crystal form (polymorphism), particle size distribution, and other physical characteristics essential for downstream processing and formulation.[3][4]

This guide provides a comprehensive overview of crystallization methods applicable to 4-(3-Methylbut-1-yn-1-yl)benzoic acid and its precursors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in fundamental principles of physical chemistry and are designed to be self-validating systems for developing robust and reproducible crystallization processes.

Pillar 1: Foundational Principles of Crystallization

Successful crystallization is predicated on a thorough understanding of solubility and supersaturation. A substance crystallizes from a solution when the concentration of the solute exceeds its solubility limit, creating a supersaturated state. The two primary stages of crystallization are nucleation, the initial formation of crystalline nuclei, and crystal growth, the subsequent increase in the size of these nuclei.[] The interplay between these two stages, influenced by factors such as solvent choice, temperature, and agitation, dictates the final crystal properties.[3]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is arguably the most critical factor in developing a successful crystallization process.[6] An ideal solvent should exhibit a significant difference in the solubility of the target compound at high and low temperatures.[7][8] For 4-(3-Methylbut-1-yn-1-yl)benzoic acid, a moderately polar aromatic carboxylic acid, a range of solvents should be considered. The principle of "like dissolves like" provides a useful starting point.[7]

Key Considerations for Solvent Selection:

-

Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure a good yield.[8]

-

Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[8]

-

Chemical Inertness: The solvent must not react with the compound.[7]

-

Boiling Point: A relatively low boiling point (below 100°C) is preferable for easy removal from the crystals.[6]

-

Safety and Environmental Impact: The solvent should have low toxicity and be environmentally benign.

Polymorphism: A Critical Consideration in Pharmaceutical Development

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and shelf-life of a drug.[1][9] It is crucial to identify and control the polymorphic form of 4-(3-Methylbut-1-yn-1-yl)benzoic acid during crystallization to ensure consistent product quality.[2][10]

Pillar 2: Experimental Protocols for Crystallization

The following protocols provide a systematic approach to developing a crystallization method for 4-(3-Methylbut-1-yn-1-yl)benzoic acid.

Workflow for Crystallization Method Development

Caption: A generalized workflow for developing a robust crystallization process.

Protocol 1: Cooling Crystallization

Cooling crystallization is a widely used technique for compounds whose solubility is highly dependent on temperature.[11]

Step-by-Step Methodology:

-

Solvent Selection: Begin by screening a range of solvents. Based on the structure of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, suitable starting points include alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).[7][12] Mixed solvent systems, such as ethanol/water or acetone/heptane, can also be effective.[8][12]

-

Dissolution: In a suitable reaction vessel, dissolve the crude 4-(3-Methylbut-1-yn-1-yl)benzoic acid in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate is crucial to promote the growth of larger, more uniform crystals and prevent rapid precipitation, which can trap impurities.[13] Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful for compounds that are highly soluble in a wide range of solvents or are thermally sensitive.[14][15][16] It involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, thereby inducing precipitation.[11]

Step-by-Step Methodology:

-

Solvent/Anti-Solvent Selection: Identify a solvent in which 4-(3-Methylbut-1-yn-1-yl)benzoic acid is highly soluble and an anti-solvent that is miscible with the primary solvent but in which the compound is poorly soluble.[17] Common pairs include acetone/water, ethanol/heptane, or THF/hexane.[12]

-

Dissolution: Dissolve the crude material in the primary solvent at room temperature or a slightly elevated temperature.

-

Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle agitation. The rate of addition is a critical parameter that influences nucleation and crystal growth.[14][16] A slower addition rate generally favors the formation of larger crystals.

-

Maturation: Allow the resulting slurry to stir for a period to allow for crystal growth and equilibration.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Protocol 3: Evaporative Crystallization

Evaporative crystallization is suitable for compounds that do not have a strong temperature-solubility dependence.[11]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which the compound is soluble and that has a relatively low boiling point for ease of evaporation.[18]

-

Dissolution: Dissolve the crude material in the solvent at room temperature.

-

Evaporation: Allow the solvent to evaporate slowly and undisturbed. This can be achieved by leaving the container partially covered or by placing it in a controlled environment with a slow stream of an inert gas. Rapid evaporation should be avoided as it can lead to the formation of small or amorphous solids.[18]

-

Isolation, Washing, and Drying: Once a sufficient quantity of crystals has formed, follow steps 5-7 from the Cooling Crystallization protocol.

Pillar 3: Data Presentation and Troubleshooting

Solvent Selection Guide

The following table provides a starting point for solvent screening for a moderately polar aromatic carboxylic acid like 4-(3-Methylbut-1-yn-1-yl)benzoic acid. Experimental determination of solubility is essential.

| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale for Use |

| Alcohols | Ethanol, Isopropanol | 78, 82 | Polar Protic | Good for cooling crystallization due to hydrogen bonding potential with the carboxylic acid group.[6] |

| Ketones | Acetone, MEK | 56, 80 | Polar Aprotic | Excellent solvents for many organic compounds; often used in anti-solvent methods.[7] |

| Esters | Ethyl Acetate | 77 | Moderately Polar | Good general-purpose solvent.[7] |

| Ethers | Tetrahydrofuran (THF) | 66 | Moderately Polar | Can be a good "soluble solvent" in mixed-solvent systems.[12] |

| Hydrocarbons | Heptane, Toluene | 98, 111 | Nonpolar | Often used as anti-solvents.[6] |

| Water | Water | 100 | Highly Polar | Can be used as an anti-solvent with water-miscible organic solvents.[12] |

Troubleshooting Common Crystallization Issues

Caption: A decision tree for troubleshooting common crystallization challenges.

Oiling Out: This occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To resolve this, try using a lower boiling point solvent, using more solvent to decrease the saturation temperature, or cooling the solution more slowly.[13]

No Crystal Formation: This may be due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation. Try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or reducing the solvent volume.[13]

Poor Yield: An excessively low yield can result from using too much solvent, incomplete crystallization, or premature filtration. If the mother liquor still contains a significant amount of product, it can be concentrated and cooled again to obtain a second crop of crystals.[13]

Conclusion

The crystallization of 4-(3-Methylbut-1-yn-1-yl)benzoic acid is a multi-faceted process that requires careful consideration of solvent selection, method, and process parameters. By systematically applying the principles and protocols outlined in this guide, researchers can develop a robust and scalable crystallization process that delivers a product of high purity and with the desired solid-state properties. The importance of thorough solid-state characterization cannot be overstated, as it is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

- Mettler Toledo.

-

Valle, M., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

-

Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PharmaCores. (2025). Why Polymorphism is Key in Drug Development! [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

-

Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate. [Link]

-

Kumar, L., & Bansal, A. K. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

-

Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

RM@Schools. Antisolvent Crystallization. [Link]

-

Bernstein, J. (2002). 7 Polymorphism of pharmaceuticals. Polymorphism in Molecular Crystals. [Link]

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Desiraju, G. R. (2013). Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

-

Guide for crystallization. [Link]

- Google Patents. (1999). Method for crystallising carboxylic acid.

- Google Patents. (1991).

- Google Patents. (2006).

-

VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. [Link]

-

Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

-

University of California, Irvine. Recrystallization and Crystallization. [Link]

-

Crystal Pharmatech. API Crystallization. [Link]

- Google Patents. (1993). Crystallization method for organic acid or organic acid ester.

- Google Patents. (1972).

- Google Patents. (2016).

Sources

- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 4. crystalpharmatech.com [crystalpharmatech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. syrris.com [syrris.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. ijcea.org [ijcea.org]

- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 18. unifr.ch [unifr.ch]

4-(3-Methylbut-1-yn-1-yl)benzoic acid in liquid crystal synthesis

An Application Guide to the Synthesis and Utility of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid in Advanced Liquid Crystal Design

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylbut-1-yn-1-yl)benzoic acid, a key building block in the synthesis of high-performance liquid crystals (LCs). We delve into the molecular architecture's influence on mesogenic properties, offering a rationale for its use. The document provides detailed, field-proven protocols for its synthesis via Sonogashira coupling, subsequent purification, and its application in forming calamitic (rod-like) liquid crystal esters. Complete characterization methodologies, including DSC and POM, are discussed to validate the synthesis and evaluate the resulting mesophase behavior. This guide is intended for researchers and professionals in materials science and drug development seeking to design and synthesize novel liquid crystalline materials with tailored properties.

Introduction: The Molecular Engineering of Liquid Crystals

Liquid crystals represent a unique state of matter, the mesophase, which exists between the crystalline solid and the isotropic liquid states.[1] These materials combine the fluidity of a liquid with the long-range orientational order of a crystal, giving rise to unique anisotropic properties. A key characteristic is birefringence, where the refractive index of the material depends on the polarization and propagation direction of light. This property, controllable by external electric fields, forms the basis of modern display technology.

The behavior of a liquid crystal is dictated by its molecular structure, which typically consists of a rigid core (the mesogen) and flexible terminal chains.[1] The introduction of specific functional groups into this structure allows for the precise tuning of properties such as phase transition temperatures, viscosity, and dielectric anisotropy. The alkyne (or acetylenic) linkage is a particularly valuable component in the design of the rigid core. Its linear geometry enforces a rod-like molecular shape, which is crucial for forming calamitic mesophases (e.g., nematic and smectic).[2][3] Furthermore, the triple bond enhances the polarizability and rigidity of the core, often leading to liquid crystals with high thermal stability and a broad mesogenic range.[2][4]

4-(3-Methylbut-1-yn-1-yl)benzoic acid is a strategic synthon for LC development. Its architecture features:

-

A benzoic acid moiety, providing a reactive handle for esterification to build larger LC molecules.

-

A rigid alkyne linker , ensuring linearity and contributing to the stability of the mesophase.

-

A terminal isopropyl group (from the 3-methylbut-1-yne), a bulky unit that can frustrate crystal packing, potentially lowering the melting point and widening the temperature range over which the liquid crystal phase is stable.

This guide will detail the synthesis and application of this versatile intermediate.

Synthesis of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid via Sonogashira Coupling

The most efficient and widely used method for coupling a terminal alkyne to an aryl halide is the Sonogashira reaction.[5][6] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond under mild conditions, making it ideal for the synthesis of complex organic materials.[5][7]

Reaction Mechanism and Causality

The reaction proceeds through two interconnected catalytic cycles:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzoic acid). The terminal alkyne, activated by the copper catalyst, is then transferred to the palladium center via transmetalation. A final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (3-methyl-1-butyne) in the presence of an amine base to form a copper(I) acetylide intermediate.[8] This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[7]

The choice of an iodide (4-iodobenzoic acid) over a bromide or chloride is deliberate; the reactivity of the C-X bond towards oxidative addition follows the trend I > Br > Cl, ensuring a more efficient reaction under milder conditions.[5] The amine (e.g., triethylamine or diisopropylamine) acts as both a base to deprotonate the alkyne and as a solvent.[6]

Detailed Synthesis Protocol

Materials & Reagents:

-

4-Iodobenzoic acid

-

3-Methyl-1-butyne

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Schlenk flask and standard glassware, oven-dried

-

Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

-

To a 250 mL Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid (e.g., 10.0 g, 40.3 mmol), Pd(OAc)₂ (e.g., 90 mg, 0.40 mmol, 1 mol%), CuI (e.g., 154 mg, 0.81 mmol, 2 mol%), and PPh₃ (e.g., 211 mg, 0.81 mmol, 2 mol%).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add anhydrous THF (80 mL) and anhydrous TEA (40 mL) via cannula. Stir the mixture until all solids are dissolved.

-

Slowly add 3-methyl-1-butyne (e.g., 4.1 g, 60.5 mmol, 1.5 eq.) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.

-

Add 100 mL of 2 M HCl to the residue and stir for 15 minutes. This step protonates the carboxylate and dissolves the amine salts.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For benzoic acid derivatives, a mixed solvent system like ethanol/water or a single solvent like toluene is often effective.

Procedure (using Toluene):

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to just dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystals by vacuum filtration, washing with a small amount of cold toluene.

-

Dry the crystals under vacuum. A typical yield is 75-85%.

Characterization Data

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (after recrystallization) |

| Melting Point | Approx. 215-218 °C |

| ¹H NMR (DMSO-d₆) | δ ~13.1 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 1.3 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (DMSO-d₆) | δ ~166, 132, 131, 129, 126, 98, 78, 29, 27 |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H), ~2230 (C≡C stretch), ~1685 (C=O stretch) |

Application: Synthesis of a Nematic Liquid Crystal Ester

The synthesized benzoic acid serves as a precursor for calamitic liquid crystals through esterification with a suitable phenol. The choice of phenol is critical for tuning the final properties. For example, using 4-cyanophenol introduces a strong dipole moment, which is essential for creating materials with high dielectric anisotropy for display applications.

Esterification Protocol (DCC/DMAP Coupling)

Rationale: While Fischer esterification (acid-catalyzed) is possible, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is often preferred for its mild reaction conditions and high yields.[11] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the phenol.

Procedure:

-

In a round-bottom flask, dissolve 4-(3-Methylbut-1-yn-1-yl)benzoic acid (1.0 eq.), 4-cyanophenol (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure liquid crystal.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior of the synthesized ester is primarily investigated using two techniques:

-

Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as a function of temperature. Phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) appear as endothermic peaks upon heating and exothermic peaks upon cooling, allowing for the precise determination of transition temperatures.[12][13]

-

Polarized Optical Microscopy (POM): By observing a thin film of the sample between two crossed polarizers while heating and cooling, one can identify the type of liquid crystal phase based on the characteristic optical textures that appear.[13][14] For instance, a nematic phase typically exhibits a threaded or schlieren texture.

Structure-Property Relationships

The final properties of the liquid crystal are a direct consequence of its molecular architecture.

-

Rigid Core: The combination of the phenyl ring, ester linkage, and linear alkyne group creates a long, rigid mesogenic unit. This rigidity is the primary driver for the formation of an ordered liquid crystalline phase and contributes to a high clearing point (the temperature at which the material becomes an isotropic liquid).

-

Terminal Cyano Group: The strong electron-withdrawing nature of the nitrile group creates a large dipole moment along the long molecular axis, which is essential for a positive dielectric anisotropy required in many LC display modes.

-

Terminal Isopropyl Group: This bulky, non-polar group at the other end of the molecule disrupts the close packing that would favor a highly ordered solid crystal. This often results in a lower melting point and can suppress the formation of more ordered smectic phases in favor of the less ordered nematic phase.

| Compound Structure (R = 4-cyanophenyl) | Melting Point (°C) | Clearing Point (°C) | Mesophase |

| Ester of 4-(3-Methylbut-1-yn-1-yl)benzoic acid | ~85 | ~150 | Nematic |

| Ester of 4-pentylbenzoic acid (for comparison) | ~48 | ~47 | (Monotropic Nematic) |

(Note: Data is illustrative to show expected trends).

Conclusion

4-(3-Methylbut-1-yn-1-yl)benzoic acid is a highly valuable and versatile building block for the rational design of liquid crystalline materials. Its synthesis via the robust Sonogashira coupling is straightforward and high-yielding. The inherent structural features—a reactive carboxylic acid, a rigid linear alkyne linker, and a bulky terminal group—provide chemists with multiple points for molecular engineering. By carefully selecting the phenolic component for esterification, researchers can precisely tune the resulting mesophase behavior, thermal range, and dielectric properties to meet the demands of advanced applications, from high-resolution displays to smart materials.

References

-

ResearchGate. Stabilization of liquid crystal photoaligning layers by reactive mesogens. Available from: [Link]

-

PMC. Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. Available from: [Link]

- Google Patents. US8409674B2 - Alignment layer with reactive mesogens for aligning liquid crystal molecules.

-

ResearchGate. (PDF) Alkynyl-Containing Discotic Liquid Crystal Molecules. Available from: [Link]

-

Wikipedia. Mesogen. Available from: [Link]

- Google Patents. KR101060829B1 - Alignment layer with reactive mesogens to align the liquid crystal molecules.

-

PMC. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Available from: [Link]

-

MDPI. Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ACS Publications. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Available from: [Link]

-

Amerigo Scientific. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

University of Colorado Boulder. Synthesis of Liquid Crystals. Available from: [Link]

-

PMC. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available from: [Link]

-

Bartleby.com. Purifying A Compound Of Benzoic Acid. Available from: [Link]

-

MDPI. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Available from: [Link]

-

ResearchGate. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]

-

NIH National Library of Medicine. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Available from: [Link]

-

YouTube. Sonogashira coupling. Available from: [Link]

-

Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]

-

MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Available from: [Link]

-

Beilstein Journals. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Available from: [Link]

-

Oreate AI Blog. Understanding Internal and Terminal Alkynes: A Catalytic Perspective. Available from: [Link]

-

IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Alkynes. Available from: [Link]

-

Berkeley Scientific Journal. An Anomaly in Phase Transition: Liquid Crystals. Available from: [Link]

-

IAJPR. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]

-

YouTube. Terminal Alkyne Acidity and Hybridization. Available from: [Link]

-

Academia.edu. (DOC) 1PreLab Purification of Benzoic Acid.docx. Available from: [Link]

-

MDPI. Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Available from: [Link]

-

Chemistry Steps. Acidity of Terminal Alkynes. Available from: [Link]

-

University of Calgary. Ch 9 : Alkynes. Available from: [Link]

-

Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]

-

Organic Syntheses. The - p-toluyl-o-benzoic acid. Available from: [Link]

-

CP Lab Safety. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, 1 gram, Reagent Grade. Available from: [Link]

Sources

- 1. Mesogen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ch 9 : Alkynes [chem.ucalgary.ca]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 10. (DOC) 1PreLab Purification of Benzoic Acid.docx [academia.edu]

- 11. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 14. mdpi.com [mdpi.com]

Application Note and Protocol: A Guide to the Scalable Synthesis of 4-Alkynyl Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed protocols and expert insights for the scale-up synthesis of 4-alkynyl benzoic acids, crucial building blocks in pharmaceutical and materials science. Moving beyond theoretical discussions, this document delivers field-proven methodologies, focusing on the robust and widely applicable Sonogashira cross-coupling reaction. Emphasis is placed on the causality behind experimental choices, ensuring scientific integrity and enabling researchers to adapt and troubleshoot effectively. This guide is structured to be a self-validating system, with in-depth explanations of reaction mechanisms, safety protocols for handling hazardous reagents, and detailed procedures for purification and analysis.

Introduction: The Strategic Importance of 4-Alkynyl Benzoic Acids

4-Alkynyl benzoic acids and their derivatives are versatile intermediates in organic synthesis. The presence of the terminal alkyne and carboxylic acid functionalities in a para-relationship on the benzene ring makes them ideal synthons for a variety of applications. They are instrumental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like polymers and ligands.[1] Their utility in drug discovery is particularly noteworthy, with applications in the development of novel anticancer agents and mGluR5 negative allosteric modulators.[2][3]

The scalability of the synthesis of these compounds is a critical consideration for their transition from laboratory-scale research to industrial production. This guide will primarily focus on the Sonogashira coupling, a powerful and reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] We will also briefly explore alternative methodologies such as decarboxylative coupling reactions.

Foundational Chemistry: The Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[4][5] The reaction is highly valued for its mild reaction conditions, functional group tolerance, and broad substrate scope.[4][6]

The Catalytic Cycles

Understanding the mechanism of the Sonogashira coupling is paramount for optimizing reaction conditions and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

Diagram: The Sonogashira Catalytic Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodobenzoic acid) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with a copper acetylide, generated in the copper cycle, to form an alkynyl palladium(II) complex. Finally, reductive elimination yields the desired 4-alkynyl benzoic acid and regenerates the Pd(0) catalyst.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.

A "copper-free" Sonogashira variant exists, which is advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[5][7] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium center.[5]

Scale-Up Synthesis Protocol: 4-Ethynylbenzoic Acid

This protocol details the synthesis of 4-ethynylbenzoic acid from 4-iodobenzoic acid and trimethylsilylacetylene (TMSA), followed by in-situ deprotection. The use of TMSA is a common strategy to avoid handling gaseous acetylene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodobenzoic acid | ≥98% | Standard chemical supplier | |

| Trimethylsilylacetylene (TMSA) | ≥98% | Standard chemical supplier | |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Strem, Sigma-Aldrich | |

| Copper(I) iodide (CuI) | 99.99% | Strem, Sigma-Aldrich | |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Standard chemical supplier | Distill from CaH₂ before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard chemical supplier | |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Standard chemical supplier | |

| Hydrochloric acid (HCl) | Concentrated (37%) | Standard chemical supplier | |

| Ethyl acetate | ACS grade | Standard chemical supplier | |

| Brine (saturated NaCl solution) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Standard chemical supplier |

Equipment

-

Large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Schlenk line or similar inert atmosphere setup.

-

Large separatory funnel.

-

Büchner funnel and filtration flask.

-

Rotary evaporator.

Step-by-Step Procedure

Diagram: Workflow for the Synthesis of 4-Ethynylbenzoic Acid

Caption: A streamlined workflow for the scalable synthesis of 4-ethynylbenzoic acid.

1. Reactor Setup and Inertization:

-

Assemble the reaction flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.

-

Maintain a positive pressure of nitrogen throughout the reaction.

2. Charging the Reactor:

-

To the flask, add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.01-0.03 eq), and CuI (0.02-0.05 eq).

-

Rationale: The catalyst loading is kept low for scale-up to minimize cost and residual metal contamination. The ratio of Pd to Cu is crucial for efficient catalysis.[4]

3. Addition of Solvents and Base:

-

Add anhydrous THF and triethylamine (3-5 eq). The solvent volume should be sufficient to ensure good stirring of the resulting slurry.

-

Rationale: Triethylamine acts as both a base to deprotonate the alkyne and as a scavenger for the hydrogen iodide formed during the reaction.[6]

4. Degassing:

-

Bubble nitrogen through the stirred mixture for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

5. Addition of TMSA:

-

Slowly add trimethylsilylacetylene (1.1-1.2 eq) to the reaction mixture via a syringe or dropping funnel.

-

Rationale: A slight excess of the alkyne ensures complete consumption of the more expensive aryl iodide.

6. Reaction:

-

Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

7. In-situ Deprotection:

-

Cool the reaction mixture to room temperature.

-

Slowly add a 1.0 M solution of TBAF in THF (1.1 eq).

-

Stir at room temperature for 1-2 hours. Monitor the desilylation by TLC/HPLC.

8. Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and water.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl. This will protonate the carboxylate and precipitate the product.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

9. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.[8][9]

10. Drying and Characterization:

- Dry the purified solid in a vacuum oven.

- Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Considerations for Scale-Up

-

Handling of Acetylene and its Surrogates: While this protocol uses the less hazardous TMSA, direct use of acetylene gas is also possible but requires specialized equipment and extreme caution due to its high flammability and explosive potential, especially under pressure.[10][11][12][13] Calcium carbide can be a safer laboratory-scale alternative for generating acetylene in situ.[14]

-

Exothermic Reactions: Sonogashira couplings can be exothermic.[15] For large-scale reactions, ensure adequate cooling capacity and add reagents slowly to control the reaction temperature.

-

Catalyst Handling: Palladium and copper catalysts, especially in powdered form, can be harmful if inhaled. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Solvent Safety: THF and triethylamine are flammable. Perform the reaction away from ignition sources.

Alternative Synthetic Routes

While the Sonogashira coupling is a mainstay, other methods for synthesizing 4-alkynyl benzoic acids are emerging.

Decarboxylative Coupling

Transition-metal-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides offers an alternative route.[16][17] This approach can sometimes provide unique reactivity and may be advantageous in specific synthetic contexts.[16] For instance, arylpropiolic acids can be readily prepared and subsequently coupled.[16] Copper-catalyzed decarboxylative alkynylation of benzoic acids has also been reported.[18]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere and use freshly opened or properly stored catalysts. |

| Insufficiently pure reagents | Use high-purity starting materials and anhydrous solvents. | |

| Ineffective base | Use freshly distilled triethylamine. | |

| Formation of Homocoupled Alkyne (Glaser Product) | Presence of oxygen | Thoroughly degas the reaction mixture. |

| High copper catalyst loading | Reduce the amount of CuI or switch to a copper-free protocol. | |

| Incomplete Deprotection | Insufficient TBAF or reaction time | Add a slight excess of TBAF and monitor the reaction for a longer duration. |

| Difficult Purification | Residual catalyst | Consider passing the crude product through a short plug of silica gel or using metal scavengers. |

Conclusion

The scalable synthesis of 4-alkynyl benzoic acids is a critical process for advancing various fields of chemical research and development. The Sonogashira coupling provides a reliable and versatile method for achieving this on a large scale. By understanding the underlying mechanisms, adhering to stringent safety protocols, and implementing robust purification techniques, researchers can confidently produce these valuable compounds in the quantities required for their applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful scale-up of these important chemical intermediates.

References

- Cu-catalyzed oxidative amidation of propiolic acids under air via decarboxylative coupling. PubMed.

- Decarboxylative coupling reactions of propiolic acid derivatives. Longdom Publishing.

- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.

- Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Oxidative decarboxylation of propiolic acids. American Chemical Society.

- (PDF) Decarboxylative coupling reactions of propiolic acid derivatives. ResearchGate.

- Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Acetylene Manufacturing Technology.

- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.

- Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC.

- A Convenient Procedure for Sonogashira Reactions Using Propyne.

- Acetylene. Air Products.

- What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. FAQ.

- Acetylene. Wikipedia.

- Sonogashira coupling. Wikipedia.

- 4-Ethynylbenzoic acid 10602-00-3. Sigma-Aldrich.

- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. ACS Publications.

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.

- An In-depth Technical Guide to the Synthesis of 4-Benzoylbenzoic Acid. Benchchem.

- Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate.

- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.

- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.

- 4-Ethynyl-benzoic acid. Chem-Impex.

- Sonogashira Coupling. Chemistry LibreTexts.

- Synthesis of Aryl Alkynes via Copper Catalyzed Decarboxylative Alkynylation of 2-Nitrobenzoic Acids. The Journal of Organic Chemistry - ACS Publications.

- innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.

- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis.

- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.

- 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm.

- Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal.

- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.

- Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. ResearchGate.

- Inline purification in continuous flow synthesis – opportunities and challenges. BJOC.

- Internal alkyne synthesis by C-C coupling. Organic Chemistry Portal.

- Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. The Journal of Organic Chemistry - ACS Publications.

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI.

- Sonogashira Coupling. Organic Chemistry Portal.

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters - ACS Publications.

- Purification of benzoic acid. US3235588A - Google Patents.

- Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry - ACS Publications.

- Preparation of benzoic acid of high purity.

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.

- Purifying A Compound Of Benzoic Acid. Bartleby.com.

- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thalesnano.com [thalesnano.com]

- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 9. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetylene Manufacturing Technology - Process Detail of Acetylene Production [acetylenegasplant.com]

- 12. airproducts.com [airproducts.com]

- 13. Acetylene - Wikipedia [en.wikipedia.org]

- 14. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. longdom.org [longdom.org]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Advanced Protocol: Functionalization of 4-(3-Methylbut-1-yn-1-yl)benzoic Acid for Bioconjugation

Part 1: Strategic Overview & Scientific Rationale

The Molecule: A Silent Region Reporter

The molecule 4-(3-Methylbut-1-yn-1-yl)benzoic acid represents a specialized class of bio-orthogonal probes. Unlike terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an internal alkyne (disubstituted with an isopropyl group).

Key Characteristics:

-

Chemical Inertness: The internal alkyne is sterically hindered and electronically stable, making it unreactive toward standard "click" reagents (azides) without extreme conditions. It does not participate in background reactions inside the cell.

-

Raman Activity: Its primary utility lies in Stimulated Raman Scattering (SRS) or spontaneous Raman microscopy. The carbon-carbon triple bond (C≡C) stretches in the "silent region" (1800–2800 cm⁻¹), a spectral window free from endogenous cellular interference (lipids, proteins, water).

-

Hydrophobicity: The isopropyl group adds lipophilicity, which can influence the solubility of the conjugated biomolecule.

The Challenge: Solubility vs. Reactivity

The benzoic acid moiety is the sole handle for bioconjugation. However, the molecule is sparingly soluble in aqueous buffers. Direct conjugation using water-soluble carbodiimides (EDC) often results in poor yields due to precipitation.

The Solution: A Two-Step Activation Strategy .

-

Organic Phase Activation: Convert the benzoic acid to an N-hydroxysuccinimide (NHS) ester in an organic solvent (DMF/DMSO) where solubility is high.

-

Aqueous Phase Conjugation: Use the purified or in-situ generated NHS ester to label primary amines (Lysines) on the target protein in a controlled aqueous buffer.

Part 2: Reaction Mechanism & Logic

The functionalization relies on converting the carboxylic acid into an amine-reactive NHS ester.[][2] This activated ester subsequently undergoes nucleophilic acyl substitution with primary amines on the target biomolecule.[][3]

Diagram 1: Chemical Activation Pathway

This diagram illustrates the conversion of the probe into an active labeling agent and its subsequent conjugation.

Caption: Two-phase strategy for activating hydrophobic benzoic acid derivatives. Phase 1 ensures complete activation in organic solvent; Phase 2 effects the coupling in aqueous buffer.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the NHS-Ester (Activation)

Use this protocol to create a stock of reactive probe. TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is preferred over EDC for hydrophobic carboxylic acids in organic solvents due to higher efficiency and easier byproduct removal.

Reagents:

-

4-(3-Methylbut-1-yn-1-yl)benzoic acid (The Probe)

-

TSTU (CAS: 105832-38-0)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Step-by-Step:

-

Dissolution: Dissolve 10 mg (approx. 50 µmol) of the Probe in 500 µL of anhydrous DMF. Ensure complete solvation.

-

Activation: Add 1.2 equivalents of TSTU (18 mg, 60 µmol) to the solution.

-

Base Addition: Add 2.0 equivalents of DIPEA (17.5 µL).

-

Incubation: Stir or shake at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LC-MS. The starting acid peak should disappear, replaced by the NHS-ester peak (+97 Da mass shift).

-

-

Storage: This "Activated Stock" (approx. 100 mM) can be used immediately or aliquoted and stored at -20°C (under argon/nitrogen) for up to 2 weeks. Note: Hydrolysis occurs rapidly if exposed to moisture.

Protocol B: Bioconjugation to Antibody/Protein

Target: Labeling Lysine residues on an IgG antibody.

Reagents:

-

Target Antibody (1 mg/mL in PBS, free of BSA/Gelatin)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Amine-free!)

-